molecular formula C14H20N2O3 B2890901 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine CAS No. 2034309-25-4

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine

Cat. No.: B2890901
CAS No.: 2034309-25-4
M. Wt: 264.325
InChI Key: NUIFZFQJOWWBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine typically involves multicomponent reactions. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds through combinatorial interactions between simple starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with further optimization and development.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is not well-documented. its structure suggests that it could interact with various molecular targets and pathways. For example, the furan ring may participate in π-π interactions with aromatic residues in proteins, while the piperidine and azetidine rings could interact with other functional groups in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl derivatives: These compounds share the furan ring but differ in the substituents attached to it.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents or additional rings.

    Azetidine derivatives: Compounds containing the azetidine ring with various substituents.

Uniqueness

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is unique due to the combination of the furan, piperidine, and azetidine rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

furan-3-yl-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-13-2-5-15(6-3-13)12-8-16(9-12)14(17)11-4-7-19-10-11/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFZFQJOWWBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.